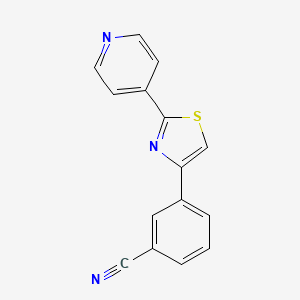
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the inhibition of the histone deacetylase enzyme. This enzyme is responsible for the removal of acetyl groups from histone proteins, resulting in the compaction of chromatin and the repression of gene expression. The inhibition of this enzyme by this compound leads to the accumulation of acetyl groups on histone proteins, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile. These include the development of more potent analogs with improved selectivity and reduced toxicity, the determination of its safety and efficacy in vivo, and the investigation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a chemical compound with potent anti-cancer activity and anti-inflammatory activity. Its mechanism of action involves the inhibition of the histone deacetylase enzyme, resulting in the activation of tumor suppressor genes and the inhibition of cancer cell growth. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in vivo and to develop more potent analogs with improved selectivity and reduced toxicity.
合成法
The synthesis of 3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile involves the reaction of 2-amino-4-(4-cyanophenyl)thiazole with 4-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of the desired compound in good yield.
科学的研究の応用
3-(2-Pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition by this compound leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
特性
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-2-1-3-13(8-11)14-10-19-15(18-14)12-4-6-17-7-5-12/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJTIBBZQYVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

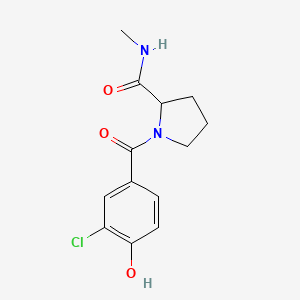
![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)
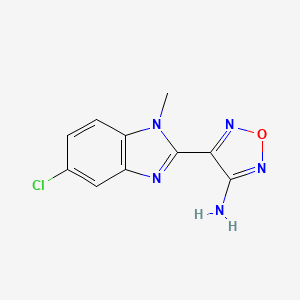
![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)

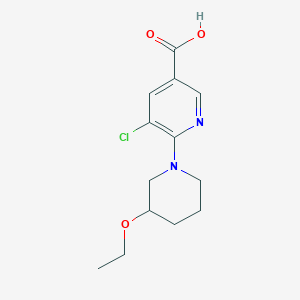
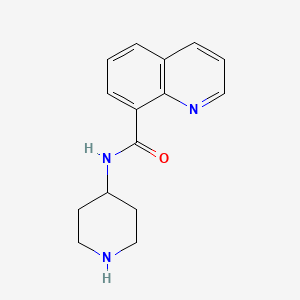

![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)
